Cas no 1376356-67-0 (methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate)
![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate structure](https://www.kuujia.com/scimg/cas/1376356-67-0x500.png)
methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-26680248
- AKOS033191693
- 1376356-67-0
- Z1250511854
- methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate
- methyl 2-[cyanomethyl-[2-(4-fluorophenyl)sulfonylpropanoyl]amino]acetate
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- Inchi: 1S/C14H15FN2O5S/c1-10(14(19)17(8-7-16)9-13(18)22-2)23(20,21)12-5-3-11(15)4-6-12/h3-6,10H,8-9H2,1-2H3
- InChI Key: KNLZOLACZIFXGL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(C(C)C(N(CC#N)CC(=O)OC)=O)(=O)=O
Computed Properties
- Exact Mass: 342.06857092g/mol
- Monoisotopic Mass: 342.06857092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113Ų
- XLogP3: 0.9
methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680248-0.05g |
methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate |
1376356-67-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate Related Literature
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
Additional information on methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate
Introduction to Methyl 2-[N-(Cyanomethyl)-2-(4-Fluorobenzenesulfonyl)Propanamido]Acetate (CAS No. 1376356-67-0)
Methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate, with the CAS registry number 1376356-67-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a cyanomethyl group, a 4-fluorobenzenesulfonyl moiety, and an acetate functional group. Its unique combination of functional groups makes it a versatile building block for various applications.
The synthesis of methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate involves a multi-step process that typically begins with the preparation of the sulfonyl chloride derivative. This is followed by nucleophilic substitution reactions to introduce the cyanomethyl group and subsequent acetylation to form the acetate ester. The entire process requires precise control over reaction conditions to ensure high yields and purity.
Recent studies have highlighted the potential of this compound as a precursor in the development of novel pharmaceutical agents. For instance, researchers have explored its role in the synthesis of bioactive molecules targeting specific enzyme pathways. The presence of the 4-fluorobenzenesulfonyl group imparts unique electronic properties, which can enhance the compound's bioavailability and pharmacokinetic profile.
In addition to its pharmaceutical applications, methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate has shown promise in materials science. Its ability to form stable complexes with metal ions has led to its investigation as a potential ligand in catalytic systems. Recent advancements in this area have demonstrated its effectiveness in facilitating selective catalytic reactions under mild conditions.
The structural versatility of this compound also makes it an attractive candidate for use in polymer chemistry. By incorporating it into polymer networks, scientists have developed materials with enhanced mechanical properties and thermal stability. These findings underscore its potential for application in advanced materials design.
In conclusion, methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate (CAS No. 1376356-67-0) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, catalysis, and materials science.
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